N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a methyl group. The benzyl group attached to the acetamide nitrogen distinguishes it from closely related analogs.
Properties
IUPAC Name |
N-benzyl-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-11-17(21-18(20-14)22-9-5-6-10-22)24-13-16(23)19-12-15-7-3-2-4-8-15/h2-4,7-8,11H,5-6,9-10,12-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRRIYGLINIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common method involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine with benzyl bromide in the presence of a base such as potassium carbonate to form the benzylated intermediate. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit anticancer properties. For instance, derivatives containing pyrimidine and sulfonamide structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor for various enzymes. For example, related compounds have been evaluated for their ability to inhibit acetylcholinesterase and α-glucosidase, which are critical in managing conditions such as Alzheimer's disease and type 2 diabetes mellitus (T2DM) .
Antimicrobial Activity
Studies on similar compounds have demonstrated promising antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The presence of the pyrrolidine ring may enhance these effects through improved membrane permeability or interaction with microbial targets .
Case Study 1: Anticancer Evaluation
In a study focused on pyrimidine derivatives, researchers synthesized a series of compounds based on this compound and assessed their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in treated cells. This highlights the potential of modifying the compound's structure to enhance its therapeutic efficacy .
Case Study 2: Enzyme Inhibition Studies
Another investigation explored the enzyme inhibitory effects of compounds related to this compound. The study utilized molecular docking techniques to predict binding affinities with target enzymes, revealing that specific modifications could lead to improved inhibition rates compared to standard drugs used for T2DM management .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings allow the compound to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound shares a common pyrimidinyl-acetamide scaffold with several analogs, but variations in substituents significantly influence physicochemical and pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Diversity: The benzyl group in the target compound contrasts with acetylphenyl (ID: L868-0128) and cyanophenyl analogs , which may alter lipophilicity and binding interactions.
- Molecular Weight : The target compound (estimated MW ~354–360) is lighter than 10c (631.32) and Example 102 (570.0), suggesting better bioavailability .
- Synthetic Efficiency: Yields for analogs range widely (2–52%), with thienopyrimidine derivatives (e.g., compound 6) showing higher synthetic accessibility (50%) .
Functional Group Impact on Activity
- Pyrrolidine Moieties : The pyrrolidin-1-yl group in the target compound and analogs (e.g., 10c , 4n ) likely enhances binding to receptors via hydrophobic and hydrogen-bonding interactions.
- Pyrimidine vs.
- N-Substituents: The benzyl group in the target compound may confer greater metabolic stability compared to acetylphenyl or cyanophenyl groups, which could be prone to oxidation or hydrolysis .
Biological Activity
N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226429-51-1, is a compound of interest due to its potential biological activities. This article reviews its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1226429-51-1 |
Biological Activity Overview
1. Mechanism of Action:
this compound has been studied primarily for its interactions with specific receptors in the body. It acts as a high-affinity ligand for various receptors, including the melanin-concentrating hormone receptor 1 (MCHr1), which is implicated in the regulation of energy homeostasis and appetite control .
2. Pharmacological Effects:
Research indicates that this compound may exhibit several pharmacological effects:
- Inhibition of MCH-mediated pathways: It has shown potential as an antagonist for MCHr1, leading to inhibition of calcium release in cellular models, which may contribute to weight loss effects in diet-induced obese mice .
- Potential Anthelmintic Activity: Recent studies have identified compounds structurally similar to N-benzyl derivatives that demonstrate anthelmintic activity against Caenorhabditis elegans, suggesting a possible therapeutic application in treating parasitic infections .
Case Studies and Research Findings
Case Study 1: MCHr1 Inhibition
In a study focusing on the optimization of MCHr1 antagonists, N-benzyl derivatives were evaluated for their ability to inhibit MCH-mediated signaling. The results indicated that compounds with similar structures displayed significant efficacy in reducing food intake and promoting weight loss in animal models .
Case Study 2: Anthelmintic Screening
A screening of small chemical libraries revealed that certain benzamide derivatives exhibited anthelmintic properties. Although specific data on this compound was not detailed, its structural relatives showed promise against helminth infections, indicating a potential avenue for further research into this compound's activity against parasitic worms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidine core with a halogen at position 2 (e.g., 2-chloro-6-methylpyrimidin-4-ol) can react with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to install the pyrrolidin-1-yl group. Subsequent coupling of the hydroxyl group at position 4 with N-benzyl-2-chloroacetamide via a Mitsunobu reaction (using DIAD/PPh₃) or SN2 displacement (in polar aprotic solvents like DMSO) yields the final product .
- Optimization : Reaction yields (typically 15–80% in similar scaffolds ) can be improved by optimizing stoichiometry (e.g., 1.2–2.0 eq of pyrrolidine), temperature (80–100°C), and catalyst systems (e.g., Pd(dppf)Cl₂ for coupling reactions) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, benzyl CH₂ at δ 4.3–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 370.19 [M+H]⁺ calculated for C₁₉H₂₄N₄O₂) .
- IR Spectroscopy : Peaks for amide C=O (~1650 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in kinase inhibition studies?
- SAR Design :
- Core Modifications : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on kinase binding (e.g., Src kinase inhibition in KX2-391 analogs ).
- Substituent Variations : Alter the benzyl group (e.g., electron-withdrawing/-donating substituents) to evaluate hydrophobic/hydrophilic interactions .
- Experimental Testing :
- In vitro Kinase Assays : Measure IC₅₀ values against recombinant kinases (e.g., Src, Abl) using fluorescence-based ADP-Glo™ assays .
- Cell-Based Models : Anti-proliferative activity in cancer cell lines (e.g., MDA-MB-231) with EC₅₀ comparisons .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase ATP-binding pockets (e.g., PDB ID: 2SRC). Key interactions include H-bonding between the acetamide carbonyl and kinase hinge region .
- MD Simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Case Example : If one study reports potent Src inhibition (IC₅₀ = 10 nM ), but another shows weak activity (IC₅₀ > 1 µM), consider:
- Assay Conditions : ATP concentration (Km vs. non-physiological levels) .
- Compound Purity : Verify via HPLC (>95% purity; contaminants may inhibit off-target kinases) .
- Cellular Uptake : Measure intracellular concentrations via LC-MS to confirm bioavailability .
Q. What are the limitations of current synthetic methods for scaling up production?
- Challenges : Low yields in coupling steps (e.g., 16% in Pd-mediated reactions ), expensive catalysts (Pd(dppf)Cl₂).
- Solutions :
- Flow Chemistry : Continuous reactors for improved mixing and heat transfer in SN2 steps .
- Alternative Catalysts : Ni-based systems for cost-effective cross-couplings .
Biological Evaluation
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
